REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14].C1(N[S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])C=CC=CC=1>C1COCC1>[C:13]([N:20]1[CH2:25][CH2:24][C:23]([O:26][S:34]([C:37]([F:40])([F:39])[F:38])(=[O:36])=[O:35])=[CH:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]
|
Name
|
|
Quantity
|
38.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
171.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
95.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to 0° C
|
Type
|
WAIT
|
Details
|
After 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated in vacuo
|
Type
|
WASH
|
Details
|
eluted with 5% ethyl acetate/hexanes
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC=C(CC1)OS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.84 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |